In Vitro Xanthine Oxidase Inhibition: IC50 Comparison of Allopurinol vs. Its Active Metabolite Oxypurinol
Allopurinol and its primary active metabolite oxypurinol were compared head-to-head for their ability to inhibit xanthine oxidase (XO) activity. Allopurinol exhibited a higher IC50 (lower potency) than oxypurinol, requiring approximately 2.6 times the concentration to achieve 50% inhibition .
| Evidence Dimension | In vitro potency for inhibiting xanthine oxidase (IC50) |
|---|---|
| Target Compound Data | 2.6 ± 0.9 µg/mL |
| Comparator Or Baseline | Oxypurinol: 1.0 ± 0.2 µg/mL |
| Quantified Difference | Allopurinol is 2.6-fold less potent than oxypurinol in this assay |
| Conditions | Spectrophotometric determination of uric acid formation using XO enzyme; methanolic extracts of F. ulmaria and F. vulgaris were tested as positive controls |
Why This Matters
This data clarifies the prodrug nature of allopurinol; its in vivo efficacy relies on conversion to the more potent inhibitor oxypurinol, which has a significantly longer half-life.
